molecular formula C6H8BrNOS B2575448 (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol CAS No. 1782057-60-6

(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol

Cat. No. B2575448
CAS RN: 1782057-60-6
M. Wt: 222.1
InChI Key: DOIHQIFKLFBQMG-UHFFFAOYSA-N
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Description

The compound “(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol” belongs to the class of organic compounds known as thiazoles. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Catalytic Applications

  • Encapsulation of Molybdenum(VI) Complex with Thiazole-Hydrazone Ligand in Zeolite Y : This catalyst shows significant activity in the oxidation of primary alcohols and saturated hydrocarbons, demonstrating the potential of thiazole derivatives in catalysis. The encapsulated catalyst exhibits high catalytic activity, improved stability, recycling ability, and operational flexibility, making it superior to its homogeneous counterpart (Ghorbanloo & Alamooti, 2017).

Molecular Aggregation Studies

  • Solvent Effects on Molecular Aggregation : Research on thiazolyl derivatives explores their aggregation behaviors in different solvents, indicating the influence of solvent and concentration on the fluorescence emission spectra and circular dichroism (CD) spectra. These studies provide insight into the interactions and aggregation processes of these molecules, which are crucial for understanding their physical and chemical properties (Matwijczuk et al., 2016).

Hybrid Compound Synthesis

  • Synthesis of Thiazolyl-Coumarin Hybrid Compounds : Demonstrates the synthesis and characterization of hybrid species containing thiazolyl and coumarin groups, offering potential in the development of novel compounds with unique properties. These derivatives are fully characterized, including their molecular structures and crystal packing, highlighting the versatility of thiazolyl derivatives in synthesizing complex molecules (Saeed et al., 2018).

Future Directions

Thiazoles have been the focus of many research studies due to their wide range of medicinal and biological properties . Future research could focus on the synthesis of new thiazole derivatives, including “(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol”, and their potential applications in medicine and other fields.

properties

IUPAC Name

(5-bromo-2-ethyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIHQIFKLFBQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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